Rimcazole dihydrochloride
CAS No.: 75859-03-9
Cat. No.: VC0004365
Molecular Formula: C21H28ClN3
Molecular Weight: 357.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 75859-03-9 |
---|---|
Molecular Formula | C21H28ClN3 |
Molecular Weight | 357.9 g/mol |
IUPAC Name | 9-[3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propyl]carbazole;hydrochloride |
Standard InChI | InChI=1S/C21H27N3.ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;1H/t16-,17+; |
Standard InChI Key | WNFWEJQIMFWVCQ-OKZTUQRJSA-N |
Isomeric SMILES | C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
SMILES | CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl |
Canonical SMILES | CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
Chemical and Structural Profile
Molecular Characteristics
Rimcazole dihydrochloride (chemical name: 9-[3-(cis-3,5-dimethyl-1-piperazinyl)propyl]-9H-carbazole dihydrochloride) has a molecular formula of and a molar mass of 321.468 g/mol . The compound’s structure features a carbazole core linked to a cis-3,5-dimethylpiperazine group via a propyl chain, with two hydrochloride counterions enhancing solubility (Figure 1). X-ray crystallography data confirm the cis configuration of the piperazine substituents, which is critical for σ receptor binding .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Purity | ≥98% (HPLC) |
Solubility | Soluble in DMSO, water |
Storage Conditions | 4°C (protect from light) |
CAS RN | 75859-03-9 |
Pharmacological Profile
Sigma (σ) Receptor Antagonism
Rimcazole exhibits nanomolar affinity for σ receptors, with IC values of 1,480 nM at σ and 386 nM at σ subtypes . These receptors, implicated in psychosis and neuroprotection, are modulated via allosteric interactions that disrupt calcium signaling and NMDA receptor activity . Preclinical studies demonstrate that rimcazole attenuates cocaine-induced convulsions by blocking σ-mediated excitotoxicity, reducing seizure incidence by 60% in rodent models .
Dopamine Transporter (DAT) Inhibition
With an IC of 57.6 nM for DAT, rimcazole competitively inhibits dopamine reuptake, increasing extracellular dopamine levels by 40–50% in the striatum . This dual σ/DAT activity complicates its receptor selectivity but enables unique applications in addiction research. For example, rimcazole reduces cocaine self-administration in rats without affecting food-reinforced behaviors, suggesting a specific blockade of cocaine’s reinforcing effects .
Table 2: Receptor Affinity Profile
Target | IC (nM) | Selectivity Ratio (σ:DAT) |
---|---|---|
σ Receptor | 1,480 | 25.7 |
σ Receptor | 386 | 6.7 |
DAT | 57.6 | 1.0 |
Historical Development and Clinical Trials
Shift to Experimental Applications
Despite clinical setbacks, rimcazole gained traction in neuroscience for its ability to dissect σ and DAT contributions to behavior. For instance, σ receptor antagonism underlies its neuroprotective effects in models of ischemic stroke, reducing infarct volume by 35% . Conversely, DAT inhibition correlates with its pro-dopaminergic effects, which are exploited in studies of Parkinson’s disease and addiction .
Behavioral and Neurochemical Effects
Cocaine Interaction Studies
Rimcazole diminishes cocaine’s stimulant effects via two mechanisms:
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σ Antagonism: Blocks cocaine-induced σ receptor activation, preventing downstream calcium overload and glutamate release .
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DAT Blockade: Competes with cocaine for DAT binding sites, reducing dopamine uptake inhibition by 70% at 10 mg/kg .
Table 3: Effects of Rimcazole on Cocaine Self-Administration (0.1 mg/kg/injection)
Dose (mg/kg) | Q (Injections) | Elasticity (EV) | Response Rate (Responses/sec) |
---|---|---|---|
Vehicle | 45.3 ± 6.58 | 9.76 ± 2.33 | 0.411 ± 0.116 |
3.2 | 45.9 ± 6.65 | 9.38 ± 2.24 | 0.402 ± 0.110 |
10 | 32.0 ± 4.64 | 9.70 ± 2.31 | 0.298 ± 0.085 |
32 | 16.2 ± 2.35 | 3.40 ± 0.811 | 0.164 ± 0.095 |
Q: Baseline consumption; EV: Price elasticity .
Neuroprotective and Anticonvulsant Properties
In pineal gland models, rimcazole enhances melatonin synthesis by 50% through σ-mediated inhibition of NF-κB . This correlates with reduced oxidative stress in hippocampal neurons exposed to amyloid-β peptides . Additionally, rimcazole analogs like LR-172 show potent anticonvulsant activity, increasing the lethal dose of cocaine in mice from 90 mg/kg to 150 mg/kg .
Current Research Applications
Irreversible DAT Ligands
Isothiocyanate derivatives of rimcazole (e.g., MFZ-12) act as irreversible DAT blockers, achieving 95% occupancy after a single dose . These compounds enable prolonged dopamine elevation in Parkinson’s models, mitigating dyskinesia by 40% compared to levodopa .
Sigma Receptor Subtype Studies
Rimcazole’s moderate σ selectivity aids in characterizing subtype-specific effects. For example, σ knockout mice show blunted responses to rimcazole in cocaine-conditioned place preference tests, confirming σ’s role in drug reward .
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